molecular formula C8H10OS B2471701 4-Methoxy-3-methylthiophenol CAS No. 698-32-8

4-Methoxy-3-methylthiophenol

Cat. No.: B2471701
CAS No.: 698-32-8
M. Wt: 154.23
InChI Key: XVITXHRHLDUBTA-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylthiophenol: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophenol, where the phenyl ring is substituted with a methoxy group at the fourth position and a methyl group at the third position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: One common method for synthesizing 4-Methoxy-3-methylthiophenol involves the aromatic substitution of a suitable precursor. For instance, starting with 4-methoxyphenol, a methyl group can be introduced at the third position using Friedel-Crafts alkylation.

    Reduction of Disulfides: Another method involves the reduction of corresponding disulfides.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Bromine (Br2), nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiolates.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

Molecular Targets and Pathways:

Properties

IUPAC Name

4-methoxy-3-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVITXHRHLDUBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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